molecular formula C9H16ClNO3 B2380385 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride CAS No. 2248352-24-9

2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride

Cat. No.: B2380385
CAS No.: 2248352-24-9
M. Wt: 221.68
InChI Key: WGKQKDSCURFOPX-UHFFFAOYSA-N
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Description

2-(8-Oxa-5-azaspiro[35]nonan-7-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The spirocyclic structure allows for substitution reactions where different atoms or groups can replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the design of new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a ligand in binding studies.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its unique structure may offer advantages in terms of binding affinity and selectivity.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as photochromic materials that change color in response to light.

Mechanism of Action

The mechanism of action of 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride lies in its specific spirocyclic structure, which offers distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-9(6-13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQKDSCURFOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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